molecular formula C4H7N5 B046240 6-Methyl-1,3,5-triazine-2,4-diamine CAS No. 542-02-9

6-Methyl-1,3,5-triazine-2,4-diamine

Cat. No.: B046240
CAS No.: 542-02-9
M. Wt: 125.13 g/mol
InChI Key: NJYZCEFQAIUHSD-UHFFFAOYSA-N
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Description

6-Methyl-1,3,5-triazine-2,4-diamine (CAS 542-02-9), also known as acetoguanamine, is a triazine derivative with the molecular formula C₄H₇N₅ and a molar mass of 125.135 g/mol . It features a central triazine ring substituted with two amino groups at positions 2 and 4 and a methyl group at position 4. This compound is widely used in materials science, particularly in the formation of metastable hydrogels when combined with thymine, as demonstrated in ultrasound-induced and thermo-gelation studies . Its hydrogen-bonding capability and crystallinity (evidenced by solvate structures) make it suitable for designing functional materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyl-1,3,5-triazine-2,4-diamine can be synthesized through several methods. One common synthetic route involves the reaction of cyanoguanidine with formaldehyde and methylamine. The reaction typically occurs under acidic conditions, leading to the formation of the desired triazine derivative .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

6-Methyl-1,3,5-triazine-2,4-diamine serves as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—including substitution, oxidation, and condensation—makes it valuable for developing new materials.

Table 1: Types of Reactions Involving this compound

Reaction TypeDescription
Substitution Amino groups can participate in nucleophilic substitutions.
Oxidation Can form corresponding oxides using agents like hydrogen peroxide.
Condensation Reacts with aldehydes to form Schiff bases.

Biological Applications

Research indicates potential biological activities of this compound:

  • Antimicrobial Properties: Studies have shown that it exhibits activity against various pathogens.
  • Anticancer Research: Ongoing investigations focus on its potential use in cancer therapeutics due to its ability to interact with biomolecules.

Case Study Example:
A study highlighted the formation of a metastable hydrogel with thymine that can encapsulate organic solvents. This property suggests applications in drug delivery systems where controlled release is critical.

Medicinal Chemistry

The compound is being explored for its role in drug development:

  • Diagnostic Tools: Its chemical properties allow for potential use in diagnostic applications.
  • Therapeutic Agents: Research is ongoing into its effectiveness as a therapeutic agent due to its interaction with cellular processes.

Industrial Applications

In industry, this compound is utilized in various sectors:

  • Resin Production: It is used in synthesizing resins and plastics.
  • Agricultural Chemicals: Acts as an intermediate in herbicide synthesis aimed at enhancing crop yields .

Mechanism of Action

The mechanism of action of 6-methyl-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can act as a ligand, binding to metal ions and affecting enzymatic activities and other biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

6-Aryl-1,3,5-triazine-2,4-diamines

  • Substituents : Aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) at position 5.
  • Activity: These derivatives exhibit potent antimicrobial and antileukemic properties. For example, 6-(4-fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine shows significant antiproliferative activity against leukemia cells, with IC₅₀ values in the micromolar range .
  • Mechanism: The aryl groups enhance π-π stacking interactions with cellular targets, while the cycloamino substituents (e.g., piperidino) improve solubility and binding affinity .

N,N′-Diphenyl-6-chloro-1,3,5-triazine-2,4-diamine

  • Substituents : Chlorine at position 6 and phenyl groups at positions 2 and 3.
  • Reactivity : The chlorine atom facilitates nucleophilic substitution, enabling further functionalization .

Simazine (6-Chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine)

  • Substituents: Chlorine at position 6 and ethylamino groups at positions 2 and 4.
  • Application : A widely used herbicide due to its inhibition of photosynthesis in plants .

Physicochemical and Functional Differences

Compound Substituents Key Properties/Applications References
6-Methyl-1,3,5-triazine-2,4-diamine Methyl at C6 Hydrogel formation, hydrogen-bond donor
6-Aryl derivatives Aryl at C6, cycloamino at C4 Antileukemic, antimicrobial
Simazine Cl at C6, ethylamino at C2/C4 Herbicide, environmental persistence
6-Undecyl-1,3,5-triazine-2,4-diamine Long alkyl chain at C6 Surfactant, industrial applications

Key Research Findings

Hydrogel Applications : The methyl derivative forms stable hydrogels with thymine via complementary hydrogen bonding, outperforming bulkier analogs in ultrasound-induced gelation .

Anticancer Activity: 6-Aryl-4-cycloamino triazines exhibit superior antileukemic activity compared to methyl-substituted analogs, attributed to enhanced target binding .

Herbicidal Specificity: Chlorine and ethylamino groups in Simazine confer selectivity for plant chloroplasts, absent in methyl or aryl derivatives .

Biological Activity

Overview

6-Methyl-1,3,5-triazine-2,4-diamine, commonly referred to as acetoguanamine, is a heterocyclic organic compound with the molecular formula C4_4H7_7N5_5. This compound is notable for its diverse biological activities and potential applications in various fields including medicinal chemistry and materials science. Its structure includes two amino groups at positions 2 and 4, and a methyl group at position 6, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules.

Key Mechanisms:

  • Proton Transfer: The compound can facilitate proton transfer from nitric acid to the nitrogen acceptor in its structure, leading to the formation of ionic interactions that are crucial for its biological activity.
  • Formation of Hydrogel: It can form metastable hydrogels with thymine, which could encapsulate organic solvents, indicating potential applications in drug delivery systems.

Biological Activities

Recent studies have highlighted several significant biological activities associated with this compound:

Antimicrobial Activity:
Research has indicated that this compound exhibits inhibitory effects on key bacterial enzymes such as dihydrofolate reductase (DHFR) in Escherichia coli, which is essential for bacterial growth and survival. Inhibition of DHFR can lead to the disruption of nucleotide synthesis in bacteria .

Anticancer Properties:
The compound has been explored for its potential anticancer properties. Its derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms that may involve apoptosis induction and cell cycle arrest .

Charge-Transfer Complex Formation:
Studies have shown that this compound can form charge-transfer complexes with other compounds. This property is being investigated for its implications in developing new spectrophotometric methods for detecting specific analytes .

Case Studies

A notable case study involved evaluating the binding affinity of various derivatives of this compound to E. coli DHFR. The study utilized differential scanning fluorimetry (DSF) and found that specific substitutions on the triazine ring significantly influenced binding affinity and inhibition potency. The best-performing derivative demonstrated an IC50_{50} value indicating strong inhibitory potential against the enzyme .

Research Findings

A summary of key findings related to the biological activity of this compound is presented below:

Study Focus Findings
Antimicrobial ActivityInhibits E. coli DHFR; potential for new antibacterial agents .
Anticancer ActivityInduces apoptosis; inhibits cancer cell proliferation in vitro .
Charge Transfer ComplexesForms stable complexes with chloranilic acid; useful in spectrophotometric applications .
Hydrogel FormationEncapsulates organic solvents; potential for drug delivery systems.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 6-methyl-1,3,5-triazine-2,4-diamine derivatives, and how do reaction conditions influence yield?

Synthesis typically involves cyclocondensation of cyanoguanidine with methyl-substituted nitriles or via nucleophilic substitution on pre-formed triazine scaffolds. For example, derivatives with aryl substituents at the 6-position are synthesized by reacting 2,4-diamino-6-chloro-1,3,5-triazine with methylamines under reflux in ethanol or DMF. Yields (e.g., 28–58% in aryl-substituted analogs) depend on reaction time, solvent polarity, and substituent electronic effects . Optimization may require adjusting catalysts (e.g., POCl₃ for chlorination) or using microwave-assisted synthesis to enhance efficiency.

Q. How are structural and purity characteristics validated for this compound derivatives?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding patterns (e.g., NH₂ groups resonate at δ 6.5–7.5 ppm in DMSO-d₆) .
  • X-ray Crystallography : SHELX programs refine crystal structures to validate bond lengths and angles (e.g., C–N bond lengths ~1.32–1.35 Å in triazine rings) .
  • Elemental Analysis : Matches calculated/experimental C, H, N percentages within ±0.3% .
  • Melting Point Consistency : Sharp melting points (e.g., 150–165°C for diaryl derivatives) indicate purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles) due to potential toxicity and irritancy .
  • Work in a fume hood to avoid inhalation of fine powders.
  • Store in airtight containers away from oxidizers; consult SDS for emergency procedures (e.g., spill management with inert absorbents) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound analogs?

  • Substituent Effects : Electron-withdrawing groups (e.g., –CF₃) at the 6-position enhance antimicrobial activity by increasing membrane permeability, while bulky aryl groups improve DNA intercalation in anticancer studies .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic fields with bioactivity. For example, antileukemic activity correlates with hydrophobic substituents at the triazine 4-position .
  • Hybrid Derivatives : Incorporating morpholino or piperidine rings (e.g., 6-morpholino-N2,N4-di-p-tolyl analogs) improves solubility and target selectivity .

Q. What computational and experimental approaches resolve contradictions in reported biological activities of triazine derivatives?

  • Mechanistic Studies : Use fluorescence quenching assays to distinguish intercalation vs. groove-binding modes in DNA interaction studies .
  • Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. MCF-7) to identify cell-type-specific effects .
  • Molecular Docking : Compare binding affinities to targets like biotin carboxylase or topoisomerase II to rationalize divergent activities .

Q. How does crystallographic data inform the optimization of this compound-based materials?

  • Hydrogen Bonding Networks : Crystal packing analysis (e.g., via ORTEP-3) reveals NH₂⋯N interactions stabilizing supramolecular assemblies, critical for designing coordination polymers .
  • Twinning Analysis : SHELXL refines twinned macromolecular crystals, enabling structure determination from imperfect diffraction data .

Q. What spectroscopic methods characterize charge-transfer complexes involving this compound?

  • UV-Vis Spectroscopy : Monitor λₘₐₓ shifts (e.g., 300 → 450 nm) upon complexation with electron-deficient acceptors like chloranilic acid .
  • FTIR : Detect proton transfer via NH stretching frequency reductions (e.g., 3350 → 3200 cm⁻¹) .
  • EPR : Identify radical intermediates in redox-active complexes .

Properties

IUPAC Name

6-methyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5/c1-2-7-3(5)9-4(6)8-2/h1H3,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYZCEFQAIUHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5029186
Record name Acetoguanamine
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Molecular Weight

125.13 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

542-02-9
Record name Acetoguanamine
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Record name 1,3,5-Triazine-2,4-diamine, 6-methyl-
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Record name 6-methyl-1,3,5-triazine-2,4-diyldiamine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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